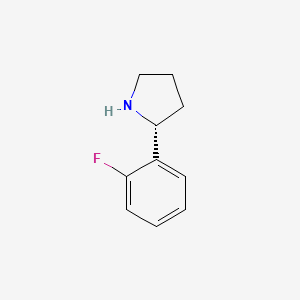

(2R)-2-(2-fluorophenyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-(2-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . The compound is also known by its IUPAC name, (2R)-2-(2-fluorophenyl)pyrrolidine .

Molecular Structure Analysis

The InChI code for “(2R)-2-(2-fluorophenyl)pyrrolidine” is 1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 . The InChI key is NOJCVVKIBLHAGW-SNVBAGLBSA-N .Physical And Chemical Properties Analysis

The compound “(2R)-2-(2-fluorophenyl)pyrrolidine” should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Chemosensors for Metal Ions

One significant application involves the development of fluorescent chemosensors for metal ions. For instance, pyrrolidine-based fluorophores have been synthesized for high selectivity and sensitivity toward Fe3+/Fe2+ cations, demonstrating their utility in living cell imaging, particularly in HepG2 cells. This application is critical for biological and medical research, where metal ion detection within living organisms plays a vital role in understanding various biological processes and diseases (Maity et al., 2018).

Fluorescent Probes for Cellular Imaging

Another application area is the development of low-molecular-weight fluorescent sensors for detecting Zn2+ in living cells. These probes, based on a pyridine–pyridone core structure, show significant changes in emission wavelength and intensity upon binding to Zn2+, highlighting their potential for use in fluorescence microscopy imaging of Zn2+ within biological systems (Hagimori et al., 2015).

Molecular Reactivity and Docking Studies

Research on the reactivity and docking studies of pyrrolidine derivatives reveals their potential as inhibitors or ligands for specific receptors. For example, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been identified as selective RORγt inverse agonists, showing promise for developing new anti-cancer drugs. Such studies involve detailed computational modeling and in vitro assays to determine the efficacy and specificity of these compounds (Duan et al., 2019).

Synthesis and Characterization of New Compounds

The synthesis and characterization of new pyrrolidine-based molecules are crucial for expanding the library of compounds with potential pharmaceutical applications. For example, the development of novel heterocyclic molecules through detailed synthetic pathways, characterization, and reactivity studies can lead to new insights into their potential applications in drug development and other areas of chemical research (Murthy et al., 2017).

Optical and Electronic Properties

Studies on the optical and electronic properties of pyrrolidine derivatives have also been conducted, focusing on their potential use in non-linear optics and as fluorescent pH sensors. The ability of these compounds to undergo protonation and deprotonation, leading to reversible switching between fluorescent states, underlines their utility in sensor applications and the study of molecular interactions (Yang et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-(2-fluorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(2-fluorophenyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)

![1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2897433.png)

![(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2897435.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2897436.png)

![2,6-Dimethoxy-3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2897440.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)